molecular formula C9H12N2O B3061009 Benzenamine, N-(1-methylethyl)-N-nitroso- CAS No. 24642-83-9

Benzenamine, N-(1-methylethyl)-N-nitroso-

Cat. No.: B3061009
CAS No.: 24642-83-9
M. Wt: 164.2 g/mol
InChI Key: HCGKUYAZCYTQCY-UHFFFAOYSA-N
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Description

Benzenamine, N-(1-methylethyl)-N-nitroso-, also known as N-isopropyl-N-nitrosoaniline, is an organic compound with the molecular formula C9H12N2O. This compound is part of the nitrosoamines family, which are known for their diverse applications and potential health impacts. Nitrosoamines are characterized by the presence of a nitroso group (-NO) attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(1-methylethyl)-N-nitroso- typically involves the nitrosation of N-isopropylaniline. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is typically conducted at low temperatures to control the formation of the nitroso compound.

Industrial Production Methods

Industrial production of Benzenamine, N-(1-methylethyl)-N-nitroso- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(1-methylethyl)-N-nitroso- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of N-isopropylaniline.

    Reduction: N-isopropylaniline.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

Benzenamine, N-(1-methylethyl)-N-nitroso- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential mutagenic and carcinogenic properties, contributing to research on cancer and genetic mutations.

    Medicine: Investigated for its effects on biological systems and potential therapeutic applications.

    Industry: Utilized in the production of rubber chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(1-methylethyl)-N-nitroso- involves its interaction with biological molecules. The nitroso group can form adducts with DNA, proteins, and other cellular components, leading to potential mutagenic and carcinogenic effects. The compound can also undergo metabolic activation, forming reactive intermediates that can cause cellular damage.

Comparison with Similar Compounds

Similar Compounds

    N-nitrosodimethylamine (NDMA): Another nitrosoamine with similar mutagenic properties.

    N-nitrosodiethylamine (NDEA): Known for its carcinogenic effects.

    N-nitrosomorpholine (NMOR): Used in research for its toxicological properties.

Uniqueness

Benzenamine, N-(1-methylethyl)-N-nitroso- is unique due to its specific structural features, such as the isopropyl group attached to the nitrogen atom. This structural variation influences its reactivity and interaction with biological molecules, making it distinct from other nitrosoamines.

Properties

IUPAC Name

N-phenyl-N-propan-2-ylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-8(2)11(10-12)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGKUYAZCYTQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482373
Record name Benzenamine, N-(1-methylethyl)-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24642-83-9
Record name Benzenamine, N-(1-methylethyl)-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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